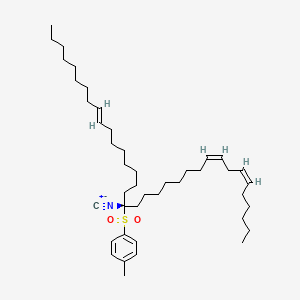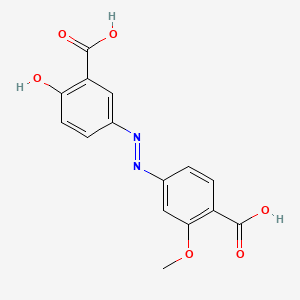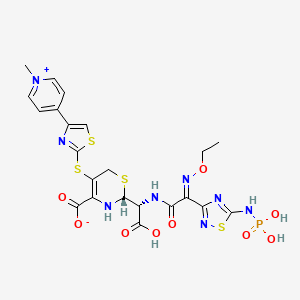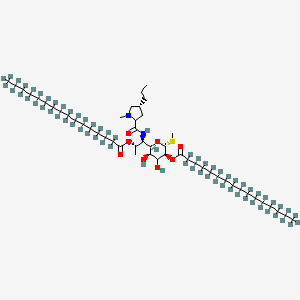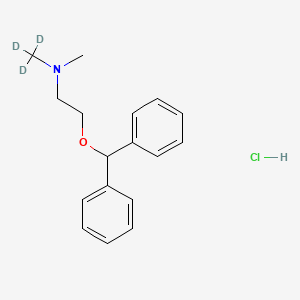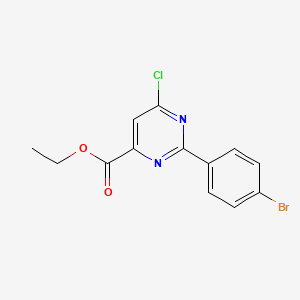![molecular formula C13H18N4O B13851452 [5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a methanol group and a 4-methylpiperazin-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine moiety. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of [5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]carboxylic acid.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of [5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazo[1,2-a]pyridine core can interact with nucleic acids or proteins, influencing cellular pathways and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents.
Piperazine derivatives: Compounds with a piperazine moiety but different core structures.
Uniqueness
[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol is unique due to the combination of the imidazo[1,2-a]pyridine core and the 4-methylpiperazin-1-yl substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H18N4O |
|---|---|
分子量 |
246.31 g/mol |
IUPAC名 |
[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H18N4O/c1-15-5-7-16(8-6-15)13-4-2-3-12-14-11(10-18)9-17(12)13/h2-4,9,18H,5-8,10H2,1H3 |
InChIキー |
NDLWKLMYOAVWPJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=CC3=NC(=CN32)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


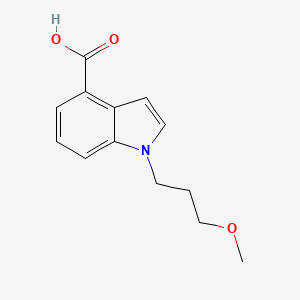
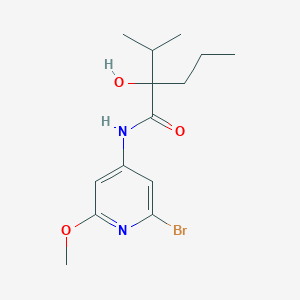
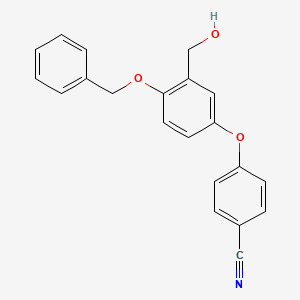
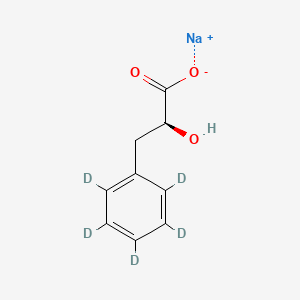
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)

